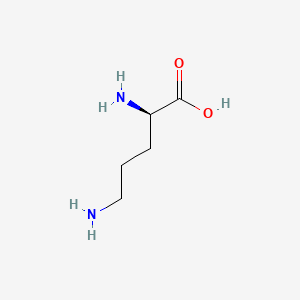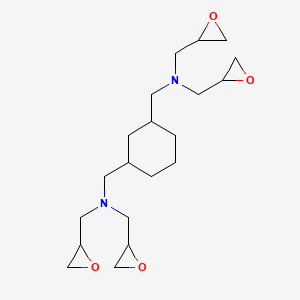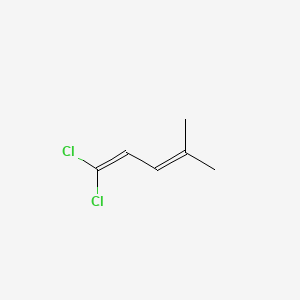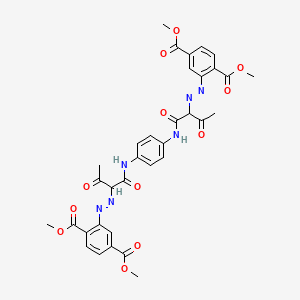
D-鸟氨酸
描述
D-鸟氨酸: 是一种非蛋白氨基酸,在各种生化过程中起着至关重要的作用。它是L-鸟氨酸的对映异构体,参与尿素循环,尿素循环对于体内氨的解毒至关重要。 与L-鸟氨酸不同,D-鸟氨酸在自然界中并不常见,主要用于研究和工业目的合成 .
科学研究应用
作用机制
生化分析
Biochemical Properties
D-Ornithine interacts with several enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme PosA, which synthesizes poly-L-ornithine, a polymer that may act as an anti-fungal agent .
Cellular Effects
D-Ornithine influences various types of cells and cellular processes. It is involved in the ornithine cycle, and its dysregulation correlates with inflammation and coagulation in severe COVID-19 patients .
Molecular Mechanism
At the molecular level, D-Ornithine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it is involved in the ornithine cycle, where it interacts with several enzymes and cofactors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-Ornithine can change over time. For instance, it has been observed that most metabolites, including D-Ornithine, do not recover by 1-3 days before discharge in COVID-19 patients .
Metabolic Pathways
D-Ornithine is involved in several metabolic pathways, including the urea cycle and the synthesis of polyamines, proline, and glutamate .
准备方法
合成路线和反应条件: D-鸟氨酸可以通过在L-精氨酸酶存在下,对DL-精氨酸进行酶促转化来合成,L-精氨酸酶选择性地将L-精氨酸转化为L-鸟氨酸,从而可以分离和回收D-鸟氨酸 . 另一种方法是使用精氨酸酶和脲酶从精氨酸制备鸟氨酸 .
工业生产方法: D-鸟氨酸的工业生产通常涉及生物技术过程,包括发酵和酶促合成。 这些方法因其效率高且能够生产高纯度D-鸟氨酸而受到青睐 .
化学反应分析
反应类型: D-鸟氨酸会发生各种化学反应,包括:
转氨基作用: 涉及鸟氨酸-δ-氨基转移酶,将D-鸟氨酸转化为吡咯啉-5-羧酸.
常见试剂和条件:
转氨基作用: 利用α-酮戊二酸和谷氨酸作为共底物.
主要产品:
相似化合物的比较
类似化合物:
L-鸟氨酸: D-鸟氨酸的对映异构体,在自然界中常见,参与尿素循环.
L-精氨酸: 鸟氨酸的前体,参与一氧化氮的合成.
L-瓜氨酸: 尿素循环中的中间体,由鸟氨酸形成.
独特性: D-鸟氨酸因其合成来源和在研究和工业中的特定应用而独一无二。 与L-鸟氨酸不同,它不是天然存在的,主要用于特殊目的 .
属性
IUPAC Name |
(2R)-2,5-diaminopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c6-3-1-2-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLPHDHHMVZTML-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@H](C(=O)O)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
125166-98-5 | |
| Record name | Poly(D-ornithine) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125166-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30883368 | |
| Record name | D-Ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | D-Ornithine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003374 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
348-66-3 | |
| Record name | D-Ornithine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=348-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ornithine, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000348663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Ornithine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-Ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-ornithine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.893 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ORNITHINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H368YCK0U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | D-Ornithine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003374 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the enzyme D-ornithine aminomutase from Clostridium sticklandii?
A1: D-ornithine aminomutase from Clostridium sticklandii is unusual because it requires both adenosylcobalamin (AdoCbl) and pyridoxal 5′-phosphate (PLP) as cofactors for its activity. [, ] This enzyme catalyzes the reversible conversion of D-ornithine to (2R,4S)-2,4-diaminopentanoic acid. []
Q2: How many subunits does D-ornithine aminomutase from Clostridium sticklandii have and what are their roles?
A2: D-ornithine aminomutase is a heterotetrameric enzyme composed of two OraS and two OraE subunits. [, ] OraS is crucial for allosteric regulation, while OraE contains the active site and binds AdoCbl and PLP. [, ]
Q3: What is the role of the OraS subunit in lysine 5,6-aminomutase activity?
A3: While lysine 5,6-aminomutase (KamDE) itself is not allosterically regulated by ATP, the OraS subunit from D-ornithine aminomutase can form a complex with KamDE and restore this regulation. [] This complex displays a lowered Km for both AdoCbl and PLP in the presence of ATP, suggesting a role for OraS in modulating cofactor binding. []
Q4: What is the role of Lys629 in D-ornithine aminomutase?
A5: Lysine 629 is essential for binding PLP in D-ornithine aminomutase. [] Mutation of this residue to methionine (K629M) renders the enzyme inactive and unable to bind PLP. []
Q5: How does the substrate analogue D-2,4-diaminobutryic acid (DAB) affect D-ornithine aminomutase activity?
A6: DAB competitively inhibits D-ornithine aminomutase with a Ki of 96 ± 14 μM. [] Stopped-flow absorbance studies show that DAB induces rapid homolysis of the AdoCbl Co-C bond, similar to the natural substrate D-ornithine, but leads to stable cob(II)alamin formation, unlike D-ornithine. []
Q6: What is the function of the radical S-adenosyl-l-methionine (SAM) enzyme PylB in pyrrolysine biosynthesis?
A8: PylB, a radical SAM enzyme, catalyzes the first step in pyrrolysine biosynthesis by converting L-lysine to (3R)-3-methyl-D-ornithine (3MO). [] Instead of abstracting a hydrogen atom from the amino-nitrogen, PylB initiates radical-based β-scission by abstracting a hydrogen atom from the Cγ position of L-lysine. []
Q7: What unexpected shunt product is formed during the PylB-catalyzed reaction?
A9: In vitro studies have shown that PylB catalyzes the formation of 5'-thioadenosine as a significant shunt product. [] It is proposed that this arises from the quenching of the 5'-deoxyadenosyl radical by the nearby [Fe4S4] cluster within PylB. []
Q8: How does the enzyme PylD contribute to pyrrolysine biosynthesis?
A10: PylD, a dehydrogenase, catalyzes the final step in pyrrolysine biosynthesis. [] It converts the isopeptide L-lysine-Nε-3R-methyl-D-ornithine to pyrrolysine through a series of reactions involving dehydrogenation at the C5 position of the methylornithine moiety and subsequent ring closure. [, ]
Q9: Can PylD be used to synthesize other pyrrolysine analogs?
A11: Yes, studies combining chemical synthesis, enzyme kinetics, and X-ray crystallography have shown that PylD can oxidize various isopeptides, leading to the formation of novel pyrrolysine analogs. [] This highlights the potential of PylD for biocatalytic applications in synthesizing unnatural amino acids. []
Q10: What structural features of DOKDC determine its substrate specificity for D-amino acids?
A12: DOKDC, a Fold III PLP-dependent decarboxylase, exhibits stereospecificity for D-lysine and D-ornithine. [] Its crystal structure reveals a tyrosine residue in the active site, replacing a conserved phenylalanine found in enzymes that decarboxylate L-amino acids. [] This tyrosine residue, along with other structural features, prevents the binding of L-amino acids, thereby conferring D-amino acid specificity to DOKDC. []
Q11: How does the stereochemistry of the product differ between DOKDC and other Fold III decarboxylases?
A13: While most Fold III decarboxylases catalyze decarboxylation with retention of configuration, DOKDC uniquely facilitates decarboxylation with inversion of stereochemistry. [] This difference arises from the positioning of the PLP-binding lysine residue on the re face of the PLP in DOKDC, leading to protonation of the product from the opposite side and resulting in inversion of configuration. []
Q12: What is the effect of D-ornithine on tobacco cells under salt stress?
A14: Exogenous application of D-ornithine has been shown to alleviate salt stress in tobacco cells. [, ] It enhances the activity of antioxidant enzymes like superoxide dismutase, catalase, and peroxidase, contributing to a reduction in H2O2 levels and protecting cell membrane integrity. [] This protective effect suggests a potential application of D-ornithine in improving plant stress tolerance. [, ]
Q13: How do L-ornithine and D-ornithine differentially regulate nicotine and polyamine biosynthesis in tobacco cells?
A15: Exogenous application of L-ornithine in tobacco cells primarily enhances putrescine and nicotine production. [] In contrast, D-ornithine significantly increases spermidine and spermine accumulation without affecting nicotine levels. [] This differential regulation is attributed to the specific upregulation of S-adenosylmethionine decarboxylase, a key enzyme in spermidine/spermine biosynthesis, by D-ornithine but not L-ornithine. []
Q14: What is the significance of D-ornithine in the context of siderophores?
A16: D-ornithine is a key structural component of erythrochelin, a hydroxamate-type siderophore produced by Saccharopolyspora erythraea. [] This siderophore plays a crucial role in iron acquisition for the bacterium. [] The chemical synthesis of erythrochelin highlights the importance of D-ornithine in constructing its 2,5-diketopiperazine ring. []
Q15: How does the siderophore vicibactin differ from vicibactin 7101?
A17: Vicibactin, a cyclic trihydroxamate siderophore produced by Rhizobium leguminosarum bv. viciae, is composed of (R)-2,5-diamino-N2-acetyl-N5-hydroxypentanoic acid (N2-acetyl-N5-hydroxy-D-ornithine) and (R)-3-hydroxybutanoic acid units. [] In contrast, vicibactin 7101 lacks the acetyl group on the N2 of N5-hydroxy-D-ornithine, resulting in a positive charge. [] Despite this difference, vicibactin 7101 remains functional as a siderophore, suggesting the importance of the trihydroxamate core structure for iron binding and uptake. []
Q16: What is the role of D-ornithine in the biosynthesis of the cyclic dipeptide found in the Dobsonfly, Protohermes grandis Thunberg?
A18: A novel cyclic dipeptide composed solely of D-ornithine has been isolated from Protohermes grandis Thunberg. [] This finding suggests a specific enzymatic pathway for D-ornithine cyclodimerization in this organism, highlighting the diverse metabolic fates of D-amino acids in nature. []
Q17: How does D-ornithine contribute to the structure of the antibiotic bacitracin A?
A19: D-ornithine is an essential amino acid in the structure of bacitracin A, a cyclic peptide antibiotic. [, ] Its incorporation into the peptide chain is crucial for the antibiotic activity of bacitracin A. [, ]
Q18: What are the implications of finding homoserine and diaminobutyric acid in the cell walls of some plant-pathogenic corynebacteria?
A20: The identification of homoserine and diaminobutyric acid in the cell wall mucopeptide precursors and cell walls of plant-pathogenic corynebacteria suggests a unique mechanism of cell wall cross-linking in these bacteria. [] The presence of D-diaminobutyric acid in Corynebacterium insidiosum and its proposed role in cross-linking, analogous to D-ornithine in Corynebacterium poinsettiae, highlights the diverse strategies employed by bacteria for cell wall assembly and integrity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[Bis[3-(dimethylamino)propyl]amino]-2-propanol](/img/structure/B1583699.png)






![Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1583711.png)




